![molecular formula C5H5ClN2S B1599195 5-Chloro-2-(methylthio)pyrimidine CAS No. 38275-42-2](/img/structure/B1599195.png)
5-Chloro-2-(methylthio)pyrimidine
Overview
Description
5-Chloro-2-(methylthio)pyrimidine (5C2MTP) is a halogenated pyrimidine compound that has been studied for its potential applications in various scientific fields. It has been found to have a wide range of biochemical and physiological effects and can be used in laboratory experiments to study the mechanisms of action and effects of various compounds.
Scientific Research Applications
Synthesis of 2-Cyanopyrimidines
5-Chloro-2-(methylthio)pyrimidine is used in the synthesis of various pyrimidine derivatives. For instance, the chlorination of 4,6-dimethoxy-2-(methylthio)pyrimidine using N-chlorosuccinimide yields 5-chloro-4,6-dimethoxy-2-(methylthio)pyrimidine. This compound, along with other methylthiopyrimidines, is further converted into 4-chloro-6-methoxypyrimidine-2-carbonitrile and 4,6-dimethoxypyrimidine-2-carbonitrile, indicating its significance in organic synthesis (Kalogirou & Koutentis, 2019).
Ring Transformations in Heterocyclic Compounds
The compound participates in ring transformations when reacted with nucleophiles. For example, various 5-substituted 4-chloro-2-phenyl-pyrimidines, including 5-methylthio derivatives, transform into open-chain products when reacted with potassium amide in liquid ammonia. This process is crucial for understanding the reaction mechanisms in heterocyclic chemistry (Meeteren & Plas, 2010).
Synthesis of Antiviral and Antitumor Agents
5-Chloro-2-(methylthio)pyrimidine derivatives have been studied for their potential antiviral and antitumor activities. In one study, a derivative exhibited weak in vitro antitumor activity, highlighting its potential in medicinal chemistry (Badawey, 1996).
Synthesis of DNA Methylation Influencers
Compounds derived from 5-Chloro-2-(methylthio)pyrimidine have been investigated for their influence on DNA methylation and potential antitumor properties. This exploration is significant for developing new therapies and understanding the biological processes involving DNA (Grigoryan et al., 2012).
Synthesis of Pyrimidin-4-ols
Another application is in the synthesis of pyrimidin-4-ols having 5-nitrogen functionality, where 6-amino-2-methylthio-5-nitropyrimidin-4-ol, a derivative of 5-Chloro-2-(methylthio)pyrimidine, is used to produce various chlorinated derivatives. These syntheses contribute to the field of organic chemistry and the development of new compounds (Harnden & Hurst, 1990).
properties
IUPAC Name |
5-chloro-2-methylsulfanylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2S/c1-9-5-7-2-4(6)3-8-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQOYLZOMFNKKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406116 | |
Record name | 5-Chloro-2-(methylthio)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(methylthio)pyrimidine | |
CAS RN |
38275-42-2 | |
Record name | 5-Chloro-2-(methylthio)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38275-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-(methylthio)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-2-(methylthio)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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